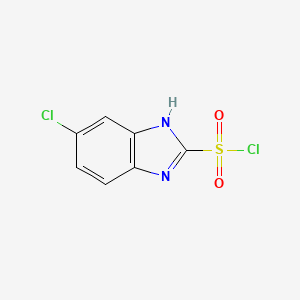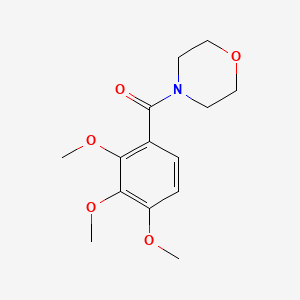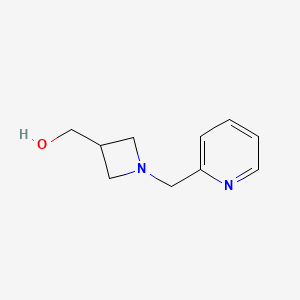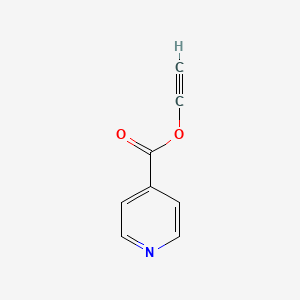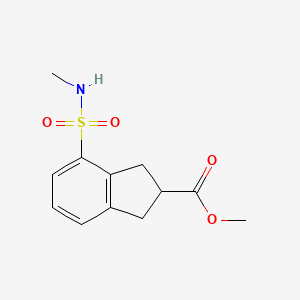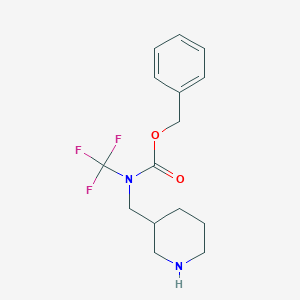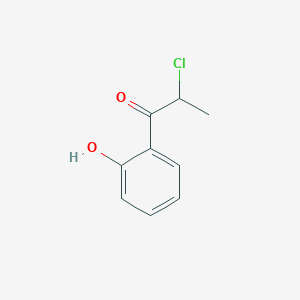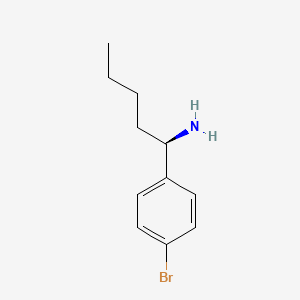
(R)-1-(4-bromophenyl)pentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-bromophenyl)pentylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)pentylamine typically involves the bromination of a phenyl ring followed by the attachment of a pentylamine chain. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)pentylamine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
®-1-(4-bromophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylpentylamine.
Substitution: Formation of substituted phenylpentylamines with various functional groups.
科学的研究の応用
®-1-(4-bromophenyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(4-bromophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The pentylamine chain can interact with biological membranes, affecting the compound’s distribution and activity within the body.
類似化合物との比較
Similar Compounds
4-bromophenylamine: Lacks the pentyl chain, resulting in different chemical properties and applications.
1-(4-bromophenyl)butylamine: Similar structure but with a shorter alkyl chain, affecting its reactivity and biological activity.
4-bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a pentylamine chain, leading to different chemical behavior.
Uniqueness
®-1-(4-bromophenyl)pentylamine is unique due to the combination of the bromine atom on the phenyl ring and the pentylamine chain. This structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
1228542-91-3 |
|---|---|
分子式 |
C11H16BrN |
分子量 |
242.16 g/mol |
IUPAC名 |
(1R)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChIキー |
XWMATEXNOIDDRI-LLVKDONJSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=C(C=C1)Br)N |
正規SMILES |
CCCCC(C1=CC=C(C=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
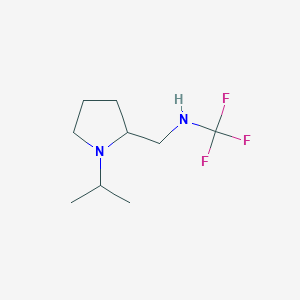
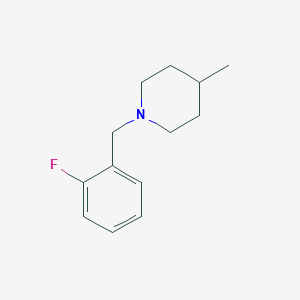
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
